Acide 1-(5-bromo-2-hydroxybenzyl)azétidine-3-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines is an important yet undeveloped research area . They are excellent candidates for ring-opening and expansion reactions due to their ring strain . The key step in the synthesis of similar compounds involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 °C for 18 hours .

Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Applications De Recherche Scientifique

Synthèse de composés biologiquement actifs

Ce composé sert de bloc de construction polyvalent dans la synthèse d'acides aminés protéinogènes et non protéinogènes, ainsi que d'autres composés azotés biologiquement actifs . Sa structure permet la création de dérivés d'acides aminés contraints, qui sont cruciaux dans le développement de nouveaux produits pharmaceutiques.

Recherche sur les foldamères

Le centre de carbone substitué par un brome dans ce composé est particulièrement utile pour les applications foldamériques . Les foldamères sont des oligomères spécifiques à la séquence apparentés aux peptides, aux acides nucléiques et aux oligosaccharides qui se replient en structures tridimensionnelles bien définies. Ce composé peut être utilisé pour créer de nouveaux foldamères conformationnellement contraints.

Conception et découverte de médicaments

Dans le domaine de la conception de médicaments, l'approche d'hybridation utilise souvent des composés comme l'acide 1-(5-bromo-2-hydroxybenzyl)azétidine-3-carboxylique pour développer des agents anticancéreux efficaces . Les groupes fonctionnels du composé en font un candidat pour la conjugaison avec d'autres pharmacophores afin d'améliorer l'efficacité thérapeutique.

Réactions de synthèse organique

La position benzylique de ce composé est réactive, ce qui permet d'effectuer diverses réactions organiques telles que la bromation radicalaire, la substitution nucléophile et l'oxydation . Ces réactions sont fondamentales en synthèse organique, conduisant à une large gamme de dérivés ayant des applications scientifiques potentielles.

Recherche pharmaceutique

L'azétidine et ses dérivés, y compris ce composé, sont précieux dans la recherche pharmaceutique . Ils peuvent être utilisés pour développer de nouveaux médicaments ayant des propriétés pharmacocinétiques et pharmacodynamiques améliorées en raison de leurs caractéristiques structurales uniques.

Recherche agrochimique

Les attributs structurels de l'this compound en font un candidat pour le développement de nouveaux agrochimiques . Ses dérivés pourraient être étudiés pour leur potentiel en tant que pesticides ou herbicides, contribuant à des pratiques agricoles plus efficaces.

Safety and Hazards

While specific safety and hazard information for “1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Orientations Futures

Mécanisme D'action

Mode of Action

The compound could interact with its target through various mechanisms, such as competitive inhibition, where the compound competes with a natural substrate for binding to the enzyme or receptor .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily driven by the considerable ring strain of the azetidine ring, which makes it highly reactive This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and activation

Cellular Effects

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, its influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules. The compound’s azetidine ring allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular targets and pathways affected by this compound are still being studied, but its potential for modulating biochemical pathways is promising .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies in both in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications .

Metabolic Pathways

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular metabolism and energy balance

Transport and Distribution

The transport and distribution of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .

Subcellular Localization

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its impact on cellular processes .

Propriétés

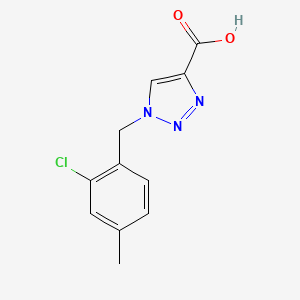

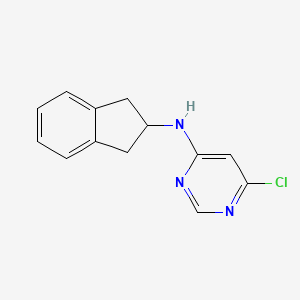

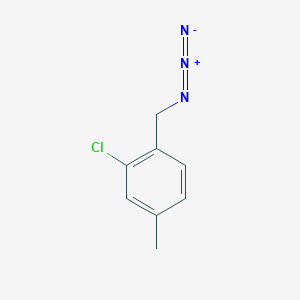

IUPAC Name |

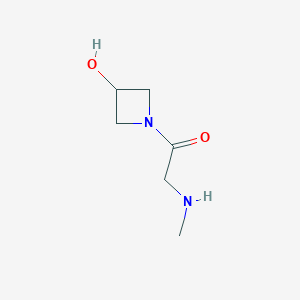

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-1-2-10(14)7(3-9)4-13-5-8(6-13)11(15)16/h1-3,8,14H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZODCJUXXUBFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.